2-Chloroethylurea CAS number and properties
2-Chloroethylurea CAS number and properties
An In-depth Technical Guide to 2-Chloroethylurea for Scientific Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2-Chloroethylurea, a pivotal chemical intermediate in the landscape of medicinal chemistry and drug development. Far more than a simple precursor, its unique chemical properties are foundational to the synthesis and mechanism of a class of potent antineoplastic agents. This document will dissect its core characteristics, synthesis protocols, mechanistic pathways, and the critical safety protocols required for its handling, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
Core Identity and Physicochemical Properties
2-Chloroethylurea, identified by CAS Number 6296-42-0 , is the structural cornerstone for many biologically active molecules.[1][2][3] Its significance lies in the reactive 2-chloroethyl moiety attached to a urea backbone, a combination that imparts specific alkylating capabilities to its derivatives.
A summary of its key physicochemical properties is presented below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 6296-42-0 | [1][3] |
| Molecular Formula | C₃H₇ClN₂O | [1][3] |
| Molecular Weight | 122.55 g/mol | [1][4] |
| IUPAC Name | N-(2-chloroethyl)urea | [3] |
| Synonyms | (2-Chloroethyl)urea, β-Chloroethylurea | [3] |
| Appearance | Solid | |
| Melting Point | 200-207 °C (solvent-dependent) | [3] |
| Boiling Point | 213 °C at 760 mmHg | [3] |
| Density | 1.237 g/cm³ | [3] |
| SMILES | NC(=O)NCCCl | [1] |
| InChI Key | BITBMHVXCILUEX-UHFFFAOYSA-N |
Synthesis: A Gateway to Nitrosoureas
2-Chloroethylurea is not typically an end-product but rather a critical intermediate, most notably in the synthesis of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU, Carmustine), a widely used chemotherapeutic agent.[5][6] The synthesis of its parent urea, 1,3-bis(2-chloroethyl)urea, is a foundational step. Modern protocols prioritize safety by avoiding hazardous reagents like phosgene.
Experimental Protocol: Synthesis of 1,3-bis(2-chloroethyl)urea via CDI
This method utilizes 1,1'-carbonyldiimidazole (CDI) as a safer alternative to phosgene for installing the carbonyl group.[6][7]
Principle: CDI acts as a phosgene equivalent, reacting with 2-chloroethylamine to form an activated intermediate that subsequently reacts with another molecule of 2-chloroethylamine to yield the desired disubstituted urea. Triethylamine is used as a base to neutralize the hydrochloride salt of the starting material.
Materials:
-
2-chloroethylamine hydrochloride
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine
-
Water (deionized)
-
Isopropanol
Step-by-Step Methodology:
-
Reaction Setup: To a stirred suspension of 2-chloroethylamine hydrochloride in anhydrous THF in a round-bottom flask, add triethylamine. Cool the mixture to 10-20°C.
-
CDI Addition: Slowly add CDI to the reaction mixture in a controlled manner. Causality: Slow addition is crucial to manage the exothermic nature of the reaction and prevent side product formation.
-
Reaction Progression: Stir the reaction mixture at 35-40°C for approximately 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.
-
Precipitation & Isolation: Add water to the resulting residue to precipitate the crude 1,3-bis(2-chloroethyl)urea. Collect the solid product by filtration and wash thoroughly with cold water to remove any remaining salts.[7]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like isopropanol to yield the pure compound.[7]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 1,3-bis(2-chloroethyl)urea.
Chemical Reactivity and Mechanism of Action in Oncology
The true value of 2-chloroethylurea in drug development is realized upon its conversion to N-(2-chloroethyl)-N-nitrosoureas (CENUs). These compounds are potent bifunctional alkylating agents used in cancer therapy.[8]
Mechanism of CENU-Mediated Cytotoxicity
The antitumor activity of CENUs stems from their non-enzymatic decomposition under physiological conditions. This degradation yields two types of reactive species: a 2-chloroethyl carbonium ion and an organic isocyanate.[8]
-
DNA Alkylation: The highly electrophilic 2-chloroethyl carbonium ion readily attacks nucleophilic sites on DNA bases, primarily the O⁶ position of guanine. Following this initial alkylation, an intramolecular cyclization occurs, displacing the chloride ion. This creates a highly reactive ethylene bridge that can react with a cytosine on the opposing DNA strand, resulting in a covalent interstrand cross-link. This cross-linking prevents DNA replication and transcription, ultimately triggering apoptosis.[8]
-
Protein Carbamoylation: The second product, an isocyanate, can react with lysine residues on proteins, a process known as carbamoylation. This can inactivate critical enzymes, including those involved in DNA repair, thus potentiating the cytotoxic effects of the DNA alkylation.[8]
Advanced Insights: "Soft" Alkylation and Thioredoxin-1
While the DNA-damaging effects of CENUs are well-established, research into related aryl chloroethyl ureas (CEUs) has revealed a more nuanced mechanism. These "soft" alkylating agents show a preference for "soft" nucleophiles, such as the cysteinyl residues in proteins, over the "hard" nucleophiles found in DNA.[9]
Specifically, certain CEU derivatives have been shown to covalently bind to and inhibit the nuclear translocation of Thioredoxin-1 (TRX1).[9][10] TRX1 is a key protein in maintaining cellular redox balance and is often overexpressed in tumors, contributing to drug resistance. By targeting TRX1, these CEU derivatives can inhibit tumor growth and potentially overcome resistance to other chemotherapeutics.[9]
CENU Decomposition Pathway
Caption: General decomposition pathway of CENUs leading to cytotoxicity.
Analytical Methodologies
The characterization and quantification of 2-chloroethylurea and its derivatives are essential for quality control and research. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.
Protocol: HPLC Analysis of Nitrosourea Compounds
This protocol provides a general framework for the analysis of nitrosourea derivatives, which is applicable to reaction monitoring and purity assessment.
Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 column retains the relatively nonpolar nitrosourea, while a polar mobile phase elutes it. A UV detector is effective for detection due to the presence of chromophores in the molecule.
Instrumentation and Conditions:
-
Apparatus: Liquid chromatograph with a UV detector.[7]
-
Column: Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. The exact ratio must be optimized for the specific analyte.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: 25°C.[7]
-
Detection Wavelength: 200 nm.[7]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or mobile phase) to a known concentration. Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of all components.
-
Analysis: Identify the peak corresponding to the analyte by comparing its retention time to that of a known reference standard. Quantify the analyte using a calibration curve prepared from standards of known concentrations.
Safety, Handling, and Toxicity
2-Chloroethylurea and its derivatives are hazardous compounds that must be handled with stringent safety precautions.
GHS Hazard Classification
| Hazard Class | Category | Code | Statement | Source(s) |
| Acute Toxicity, Oral | 3 | H301 | Toxic if swallowed | [4][11] |
| Skin Irritation | 2 | H315 | Causes skin irritation | [3] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation | [3] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation | [12] |
Signal Word: Danger [11]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[13]
-
Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.[13]
-
Lab Coat: A standard lab coat is required. For larger quantities, a chemical-resistant apron is recommended.
-
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up and away from incompatible materials.[11][13]
-
Disposal: Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]
Conclusion
2-Chloroethylurea is a molecule of profound importance in the field of oncology drug development. Its role as a key precursor to the N-(2-chloroethyl)-N-nitrosourea class of chemotherapeutics underscores the necessity for a deep understanding of its synthesis, reactivity, and handling. As research evolves, new derivatives continue to be explored, targeting not only DNA but also critical cellular proteins like TRX1, opening new avenues for therapeutic intervention. This guide serves as a foundational technical resource for the scientists and researchers working to harness the potential of this versatile chemical scaffold.
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